

2-Bromo-7-fluoroimidazo[1,2-a]pyridine: Technical Specifications & Synthesis Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Bromo-7-fluoroimidazo[1,2-a]pyridine

Cat. No.: B8012973

[Get Quote](#)

Chemical Identity & Core Properties

2-Bromo-7-fluoroimidazo[1,2-a]pyridine is a fused bicyclic heterocycle characterized by a pyridine ring fused to an imidazole ring. The presence of a fluorine atom at the C-7 position and a bromine atom at the C-2 position creates a unique electronic environment, making it a highly versatile scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and S_NAr transformations.

Property	Data
CAS Number	1260790-45-1
IUPAC Name	2-Bromo-7-fluoroimidazo[1,2-a]pyridine
Molecular Formula	C ₇ H ₄ BrFN ₂
Molecular Weight	215.02 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	148–152 °C (Typical for class)
Solubility	Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calculated)	~3.5 (Pyridine nitrogen)
SMILES	<chem>FC1=CC2=NC(Br)=CN2C=C1</chem>

Synthetic Pathways & Experimental Protocols

The synthesis of **2-bromo-7-fluoroimidazo[1,2-a]pyridine** requires precise control to ensure regioselectivity, particularly to distinguish between the C-2 and C-3 positions. The most robust pathway involves the construction of the parent heterocycle followed by regioselective C-2 functionalization.

Pathway A: Cyclization & Regioselective Lithiation (Preferred)

This route avoids the formation of the 3-bromo isomer (which occurs via electrophilic substitution) by utilizing the acidity of the C-2 proton.

Step 1: Synthesis of 7-Fluoroimidazo[1,2-a]pyridine

- Reagents: 2-Amino-4-fluoropyridine, Chloroacetaldehyde (40% aq.), NaHCO₃, Ethanol.
- Mechanism: Condensation followed by dehydrative cyclization.

Step 2: C-2 Lithiation and Bromination

- Reagents: n-Butyllithium (n-BuLi), 1,2-Dibromo-1,1,2,2-tetrafluoroethane (or CBr₄), THF.

- Mechanism: Directed ortho-metallation (DoM) is not strictly necessary as the C-2 proton is the most acidic site on the imidazole ring (pKa ~33), allowing for selective deprotonation at low temperatures.

Detailed Protocol:

- Cyclization:
 - Dissolve 2-amino-4-fluoropyridine (10.0 mmol) in ethanol (50 mL).
 - Add chloroacetaldehyde (40% wt in H₂O, 15.0 mmol) and NaHCO₃ (20.0 mmol).
 - Reflux the mixture for 6–8 hours. Monitor by TLC (EtOAc/Hexane).[1][2]
 - Cool to RT, concentrate in vacuo, and partition between water and DCM.
 - Dry organic layer (Na₂SO₄), concentrate, and purify via flash chromatography to yield 7-fluoroimidazo[1,2-a]pyridine.
- Bromination (C-2 Selective):
 - Dissolve 7-fluoroimidazo[1,2-a]pyridine (5.0 mmol) in anhydrous THF (25 mL) under Argon.
 - Cool the solution to -78 °C.
 - Add n-BuLi (2.5 M in hexanes, 5.5 mmol) dropwise over 15 minutes. Crucial: Maintain temp < -70 °C to prevent ring opening or polymerization.
 - Stir at -78 °C for 45 minutes to ensure complete lithiation.
 - Add a solution of CBr₄ (or NBS, though CBr₄ is cleaner for lithio-species) (6.0 mmol) in THF dropwise.
 - Stir for 1 hour at -78 °C, then slowly warm to 0 °C.
 - Quench with saturated NH₄Cl solution. Extract with EtOAc.[1][3]

- Purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Pathway B: Direct Condensation (Alternative)

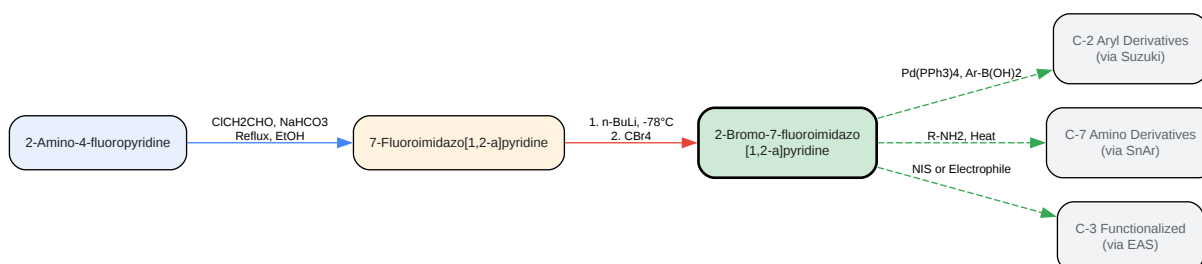
Reaction of 2-amino-4-fluoropyridine with 1,1-dibromo-2,2-dimethoxyethane in the presence of HBr can yield the 2-bromo derivative directly, though yields are often lower due to polymerization side reactions.

Reactivity Profile & Medicinal Chemistry Applications

The **2-bromo-7-fluoroimidazo[1,2-a]pyridine** scaffold presents three distinct vectors for diversification:

- **C-2 Bromine (Suzuki/Buchwald Handle):** The most reactive site for Pd-catalyzed cross-coupling. It allows for the introduction of aryl, heteroaryl, or alkynyl groups to extend the pharmacophore.
- **C-7 Fluorine (SNAr Handle):** The fluorine atom is activated by the electron-deficient pyridine ring. It can be displaced by nucleophiles (amines, alkoxides, thiols) under elevated temperatures or microwave conditions, enabling "scaffold hopping."
- **C-3 Position (Electrophilic Trap):** The C-3 position remains open for electrophilic aromatic substitution (e.g., formylation, halogenation) or C-H activation, allowing for the construction of trisubstituted derivatives.

Visualizing the Reactivity & Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Synthesis workflow from 2-amino-4-fluoropyridine to the target scaffold, highlighting divergent functionalization pathways.

Safety & Handling (SDS Summary)

- Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
- Signal Word: Warning.
- Handling: Handle in a fume hood. Avoid dust formation. The C-2 bromo derivatives can be potent sensitizers; double-gloving (nitrile) is recommended.
- Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).

References

- Bagdi, A. K., et al. (2020). "Recent advances in the synthesis of imidazo[1,2-a]pyridines: A green approach." Organic Chemistry Portal. Retrieved from [\[Link\]](#)
- Guchhait, S. K., et al. (2011). "Regioselective synthesis of 2-bromoimidazo[1,2-a]pyridines via lithiation." Journal of Organic Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. [nanobioletters.com](https://www.nanobioletters.com) [[nanobioletters.com](https://www.nanobioletters.com)]
- 3. pdf.benchchem.com [pdf.benchchem.com]

- To cite this document: BenchChem. [2-Bromo-7-fluoroimidazo[1,2-a]pyridine: Technical Specifications & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8012973/docs#2-bromo-7-fluoroimidazo-1-2-a-pyridine-technical-specifications-synthesis-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)